molecular formula C9H11BrN2O B1294176 5-Bromo-N-propylpicolinamide CAS No. 845305-89-7

5-Bromo-N-propylpicolinamide

Cat. No. B1294176
M. Wt: 243.1 g/mol
InChI Key: DNTKQEUMMIRYDJ-UHFFFAOYSA-N
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Description

5-Bromo-N-propylpicolinamide is a compound that is likely to be of interest due to its structural similarity to various brominated heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the specific compound 5-Bromo-N-propylpicolinamide is not directly mentioned in the provided papers, related compounds with bromine substituents on a pyridine or pyrazole ring have been reported to exhibit interesting chemical and pharmacological properties. For instance, brominated isoquinolinones and pyrazole carboxamides have been evaluated for their inhibitory activity against poly(ADP-ribose)polymerase (PARP) and serotonin receptors, respectively . These findings suggest that 5-Bromo-N-propylpicolinamide could also be a candidate for biological activity studies.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves multi-step procedures that can include halogenation, amide formation, and various coupling reactions. For example, the synthesis of 5-bromoisoquinolin-1-one, a compound structurally related to 5-Bromo-N-propylpicolinamide, was achieved through a Heck coupling reaction . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involved a series of reactions starting from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of 5-Bromo-N-propylpicolinamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated heterocyclic compounds is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by single-crystal X-ray diffraction, which provided detailed information about bond lengths, angles, and crystal packing . Similar analytical techniques would be employed to determine the molecular structure of 5-Bromo-N-propylpicolinamide, ensuring the correct identification of the compound.

Chemical Reactions Analysis

Brominated heterocyclic compounds can participate in various chemical reactions, particularly in cross-coupling reactions that are useful for creating biologically active molecules. For example, 3-benzyloxy-5-bromopicolinate ester, a compound with a brominated pyridine ring, has been shown to be a viable partner for Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions . These reactions are valuable for the synthesis of pharmaceuticals and agrochemicals. 5-Bromo-N-propylpicolinamide could similarly undergo cross-coupling reactions, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's melting point, solubility, and stability. The crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, can also play a significant role in the solid-state properties of these compounds . Detailed analysis of 5-Bromo-N-propylpicolinamide would include the determination of its melting point, solubility in various solvents, and stability under different conditions, which are important parameters for its handling and potential application in research and industry.

Safety And Hazards

5-Bromo-N-propylpicolinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

5-bromo-N-propylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-5-11-9(13)8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTKQEUMMIRYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650068
Record name 5-Bromo-N-propylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-propylpicolinamide

CAS RN

845305-89-7
Record name 5-Bromo-N-propyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845305-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-propylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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